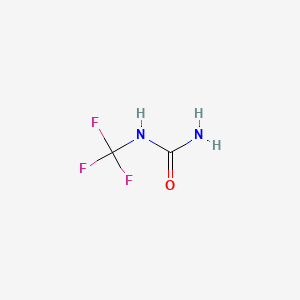

Urea, (trifluoromethyl)-

Description

General Overview and Significance in Modern Organic Chemistry

Trifluoromethylated urea (B33335) compounds represent a significant class of molecules in modern organic chemistry, characterized by a urea backbone with one or more trifluoromethyl (CF3) groups. The incorporation of the trifluoromethyl group into organic molecules, including ureas, can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.orgnih.gov This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. mdpi.comlew.ro

The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals because it can enhance properties like lipophilicity, metabolic stability, and membrane permeability. chinesechemsoc.orgnih.govvulcanchem.com In the context of urea derivatives, the strong electron-withdrawing nature of the CF3 group can influence the hydrogen-bonding capabilities of the urea moiety, which is crucial for its interaction with biological targets and its function in organocatalysis. Urea and thiourea (B124793) derivatives are known for their ability to act as organocatalysts by activating substrates through double hydrogen bonding. rsc.orgsioc-journal.cn The presence of trifluoromethyl groups on the aryl rings of these ureas enhances their catalytic activity. rsc.org

The significance of trifluoromethylated ureas extends to medicinal chemistry, where they are investigated for a range of potential therapeutic applications, including as anticancer, antibacterial, and antifungal agents. tandfonline.com For example, some trifluoromethylphenyl urea derivatives have shown potential as anticancer agents and are used in the development of new drugs targeting specific enzymes or receptors. In agrochemistry, trifluoromethylated ureas are utilized in the development of herbicides and insecticides. vulcanchem.comresearchoutreach.org The CF3 group can increase the metabolic resistance of these compounds, leading to more effective pest and weed control. vulcanchem.com

Historical Context of Urea Functionalization and Fluorine Incorporation

The history of trifluoromethylated ureas is built upon two parallel streams of chemical development: the functionalization of urea and the rise of organofluorine chemistry. Urea itself, first synthesized by Friedrich Wöhler in 1828, is a cornerstone of organic chemistry. Its derivatives have long been explored for a vast array of applications.

The field of organofluorine chemistry began to take shape in the late 19th and early 20th centuries. nih.gov Early methods for introducing fluorine into organic molecules were often harsh and difficult to control. nih.gov A significant breakthrough was the Swarts reaction in the 1890s, which allowed for the synthesis of trifluoromethylated aromatic compounds from the corresponding trichloromethyl derivatives. nih.gov Another key development was the Schiemann reaction, discovered in 1927, which provided a method for synthesizing fluoroaromatic compounds from diazonium salts. nih.gov

The post-World War II era saw a dramatic expansion in organofluorine chemistry, driven by the need for new materials with unique properties. nih.gov This period saw the development of a wide range of new fluorinating agents, making the synthesis of fluorinated compounds more accessible and controllable. beilstein-journals.org These advancements paved the way for the systematic incorporation of fluorine and trifluoromethyl groups into a wide variety of organic scaffolds, including ureas.

The synthesis of N-trifluoromethyl compounds has been a subject of interest for several decades. Early methods, such as those reported in the 1970s, often involved complex and potentially hazardous procedures. mdpi.com More recent research has focused on developing milder and more efficient methods for N-trifluoromethylation, including the use of electrophilic CF3 sources and photocatalytic approaches. acs.orgacademie-sciences.frrsc.org The synthesis of trifluoromethylated ureas can be achieved through various routes, a common one being the reaction of a trifluoromethyl-substituted aniline (B41778) with an isocyanate. mdpi.com

Academic Research Relevance of the Trifluoromethylurea Moiety

The trifluoromethylurea moiety is a subject of intense academic research due to its versatile applications and interesting chemical properties. The unique structural and electronic features conferred by the trifluoromethyl group make these compounds valuable targets for synthesis and study. chinesechemsoc.org

A significant area of research focuses on the development of novel synthetic methodologies for creating trifluoromethylated ureas. mdpi.comacs.orgmdpi.com This includes the design of new reagents and catalytic systems to introduce the N-CF3 group efficiently and selectively. chinesechemsoc.orgacademie-sciences.frrsc.org For instance, recent studies have explored photocatalytic methods for the synthesis of cyclic N-trifluoromethyl ureas. mdpi.comacs.orgrsc.org

In medicinal chemistry, researchers are actively designing and synthesizing new trifluoromethylurea derivatives as potential therapeutic agents. tandfonline.comgsconlinepress.com Studies have shown that these compounds can exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. tandfonline.com The trifluoromethyl group often plays a key role in enhancing the potency and pharmacokinetic profile of these drug candidates. For example, certain trifluoromethylurea derivatives have been investigated for their ability to inhibit enzymes like the IRE1α kinase, which is involved in cellular stress responses. nih.gov

The field of organocatalysis is another area where the trifluoromethylurea moiety has gained prominence. rsc.org The electron-deficient nature of trifluoromethyl-substituted aryl ureas makes them powerful hydrogen-bond donors, enabling them to catalyze a variety of organic reactions with high efficiency and stereoselectivity. rsc.orgsioc-journal.cn Schreiner's urea, a 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, is a well-known example of such a catalyst.

Furthermore, trifluoromethylated ureas are being explored for their applications in materials science and agrochemistry. vulcanchem.comresearchoutreach.org Research in these areas focuses on developing new materials with specific properties and more effective and environmentally benign pesticides. researchoutreach.orgmdpi.com The fluorescence properties of some trifluoromethylcoumarinyl urea derivatives have also been studied, indicating potential applications in optical materials. mdpi.com

Compound Data

Structure

3D Structure

Properties

CAS No. |

61919-30-0 |

|---|---|

Molecular Formula |

C2H3F3N2O |

Molecular Weight |

128.05 g/mol |

IUPAC Name |

trifluoromethylurea |

InChI |

InChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8) |

InChI Key |

ARIKQVYYYDITGU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Urea, Trifluoromethyl and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods offer a straightforward approach to constructing the N-CF3 urea (B33335) scaffold. These strategies typically involve the reaction of a trifluoromethyl-containing building block with a suitable amine or amine equivalent.

Reactions with Isocyanates and Isothiocyanates

A prevalent method for the synthesis of trifluoromethyl ureas involves the reaction of amines with trifluoromethyl isocyanate or related isocyanates. nih.gov This reaction is a classic example of nucleophilic addition to the highly electrophilic carbon atom of the isocyanate group. The general transformation involves the attack of an amine nucleophile on the isocyanate, leading to the formation of the corresponding urea derivative.

Similarly, isothiocyanates can be utilized as precursors. These compounds can be converted into N-CF3 carbamoyl (B1232498) fluorides, which are versatile, bench-stable building blocks. nih.gov These intermediates can then readily react with a variety of nucleophiles, including amines, to yield N-CF3 ureas. researchgate.net This two-step approach, starting from isothiocyanates, has broadened the scope and accessibility of N-CF3 carbonyl compounds. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Amine (R-NH2) | Trifluoromethyl isocyanate (CF3-NCO) | Urea, (trifluoromethyl)- (R-NH-CO-NH-CF3) | nih.gov |

| Isothiocyanate (R-NCS) | 1. Fluorinating Agent (e.g., AgF) 2. Acylating Agent 3. Amine (R'-NH2) | N-CF3 Urea Derivative | nih.govresearchgate.net |

Coupling Reactions and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the formation of N-CF3 ureas. These include various coupling reactions that offer greater control and substrate scope. For instance, N-CF3 carbamoyl fluorides, derived from isothiocyanates, can undergo cross-coupling reactions with Grignard reagents to produce diverse N-CF3 tertiary amides, and can also react with amines to form ureas. researchgate.net

Photocatalysis has also emerged as a powerful tool. For example, the direct synthesis of N-trifluoromethyl amides has been achieved via photocatalytic trifluoromethylamidation, showcasing the potential for light-mediated methods in forming N-CF3 carbonyl compounds. acs.org These advanced approaches often provide milder reaction conditions and tolerate a wider range of functional groups.

Synthesis via Precursors and Transformation Reactions

Indirect methods, which involve the synthesis of a precursor molecule followed by a chemical transformation to the desired urea, provide alternative and sometimes more flexible routes.

Trifluoroacetyl Group Induction and Cyclization

The introduction of a trifluoroacetyl group is a key step in several synthetic pathways. For example, the reaction of resorcinol (B1680541) with trifluoroacetoacetate can be used to synthesize 4-trifluoromethyl-7-hydroxycoumarin. nih.gov This intermediate can then be further functionalized. While this specific example leads to a coumarin (B35378) derivative, the principle of using a trifluoroacetyl-containing building block is a common strategy in the synthesis of various trifluoromethylated heterocycles and related structures.

Cyclization reactions are particularly important for creating cyclic N-trifluoromethyl ureas. Recent research has demonstrated that N-CF3 carbamoyl azides can be activated under photocatalytic conditions to form highly reactive N-CF3 nitrene species. These nitrenes can then undergo intramolecular cyclization to produce cyclic ureas like N-trifluoromethyl imidazolidinones and benzimidazolones. acs.orgnih.govrwth-aachen.de This method provides a novel and mild pathway to access these structurally important motifs. acs.orgnih.gov Another approach involves the cyclization of readily accessible acyclic ureas, which can be enabled by silver-catalysis or light-assisted proton-coupled electron transfer to access 4-monosubstituted imidazolidinone motifs. researchgate.net

| Precursor | Key Transformation | Product Type | Reference |

|---|---|---|---|

| N-CF3 carbamoyl azide (B81097) | Photocatalytic nitrene formation and C-H insertion | Cyclic N-CF3 ureas | acs.orgnih.gov |

| Acyclic N-CF3 urea | Ag-catalyzed or light-assisted cyclization | Cyclic N-CF3 ureas | researchgate.net |

Curtius Rearrangement Pathways

The Curtius rearrangement is a classic and versatile reaction in organic synthesis that transforms an acyl azide into an isocyanate. wikipedia.orgnih.gov This isocyanate is a key intermediate that can be trapped by various nucleophiles, including amines, to form ureas. wikipedia.orgresearchgate.net The reaction proceeds through the thermal or photochemical decomposition of the acyl azide, with the loss of nitrogen gas, to yield the isocyanate. wikipedia.org

This pathway has been successfully applied to the synthesis of trifluoroethyl-substituted ureas. For example, 3,3,3-trifluoroethyl isocyanate can be prepared via a Curtius reaction, which then serves as the precursor for a series of N-(3,3,3-trifluoroethyl)-N'-substituted ureas upon reaction with various amines. nih.gov The Curtius rearrangement is valued for its tolerance of a wide range of functional groups and its ability to proceed with retention of configuration. nih.gov

Catalytic Approaches and Sustainable Synthesis Considerations

The development of catalytic and more sustainable synthetic methods is a growing priority in chemical synthesis. In the context of trifluoromethyl ureas, photocatalysis has been shown to be effective for activating precursors under mild conditions, such as the generation of nitrenes from carbamoyl azides using blue light and an iridium catalyst. acs.orgnih.gov

Furthermore, the search for environmentally benign reagents and reaction conditions is ongoing. The development of methods that avoid hazardous reagents like phosgene (B1210022) for isocyanate synthesis is a critical aspect of green chemistry. rsc.org While not exclusively focused on trifluoromethyl derivatives, these broader trends in urea synthesis, such as the use of CO2 as a C1 building block, point towards future directions for the sustainable production of "Urea, (trifluoromethyl)-" and its analogues. organic-chemistry.org The use of organo-photocatalysts is also being explored to avoid the need for expensive and potentially toxic transition metals. researchgate.net

Organocatalysis in Trifluoromethylurea Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, offering an alternative to traditional metal-based catalysts. In the context of trifluoromethylurea synthesis, bifunctional organocatalysts, particularly those based on (thio)urea scaffolds, have shown considerable promise. These catalysts operate through a dual activation mode, utilizing hydrogen bonding to activate both the electrophile and the nucleophile, thereby facilitating the reaction.

Bifunctional amine-thiourea organocatalysts, for instance, have been extensively studied for a variety of asymmetric reactions. rsc.org The thiourea (B124793) moiety acts as a hydrogen-bond donor, activating an electrophile, while the amine group functions as a Brønsted base or a nucleophile to activate the other reactant. While direct organocatalytic synthesis of "Urea, (trifluoromethyl)-" is an area of ongoing research, the principles established with related transformations provide a strong foundation. For example, the synthesis of bifunctional N-sulfinylureas and thioureas with a pyrrolidine (B122466) unit has been reported for use in Michael additions. beilstein-journals.org These catalysts are synthesized in a multi-step process, starting from the preparation of the corresponding isothiocyanate or isocyanate, followed by reaction with a sulfinamide and deprotection. beilstein-journals.org

The general approach for synthesizing trifluoromethylated ureas often involves the reaction of an amine with a trifluoromethyl isocyanate precursor. The development of straightforward methods to access N-trifluoromethyl analogues of amides, carbamates, thiocarbamates, and ureas relies on the preparation of bench-stable carbamoyl fluoride (B91410) building blocks that can be readily diversified. nih.gov

Research into bifunctional catalysts continues to evolve, with novel structures being designed to improve efficiency and selectivity. For instance, a piperazine-thiourea catalyst was developed for the enantioselective Michael addition of α-cyanoketones to α,β-unsaturated trifluoromethyl ketones, yielding α-trifluoromethyldihydropyrans in high yields and enantioselectivities. rsc.org Although not a direct synthesis of trifluoromethylurea, this demonstrates the potential of bifunctional thiourea catalysts in reactions involving trifluoromethylated substrates.

Table 1: Examples of Bifunctional Organocatalysts in Related Syntheses

| Catalyst Type | Reactants | Product Type | Reference |

| Piperazine-Thiourea | α-cyanoketones, α,β-unsaturated trifluoromethyl ketones | α-trifluoromethyldihydropyrans | rsc.org |

| N-Sulfinylpyrrolidine-urea/thiourea | Aldehydes, Nitroalkenes | Michael adducts | beilstein-journals.org |

| Amine-Thiourea | General electrophiles and nucleophiles | Various asymmetric products | rsc.org |

Optimization of Reaction Conditions and Efficiency

The efficiency of trifluoromethylurea synthesis is highly dependent on the optimization of various reaction parameters, including the choice of solvent, temperature, and catalyst loading. The goal is to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

A common method for the synthesis of N,N'-diarylureas, which can be adapted for trifluoromethylated analogues, involves the reaction of an isocyanate with an aromatic amine. Studies have shown that these reactions can be carried out efficiently under solvent-free conditions using microwave technology. sci-hub.se This approach offers several advantages, including significantly reduced reaction times (from hours to minutes) and high yields (80-95%). sci-hub.se The efficiency of the microwave-assisted synthesis can be influenced by the electronic nature of the substituents on the aromatic amine. sci-hub.se

The direct synthesis of ureas from carbon dioxide and amines is a more environmentally benign approach, although it presents thermodynamic challenges. researchgate.net Research in this area focuses on developing effective catalytic systems to overcome these limitations. While not yet widely applied to trifluoromethylurea synthesis, the insights gained from these studies are valuable for future process development.

In the context of organocatalysis, the optimization of reaction conditions is crucial for achieving high enantioselectivity in asymmetric syntheses. For example, in the synthesis of α-trifluoromethyldihydropyrans using a bifunctional piperazine-thiourea catalyst, the reaction time was a key parameter, with high yields and selectivities achieved in a short period. rsc.org

Table 2: Optimization Parameters in Urea Synthesis

| Synthetic Method | Key Parameters Optimized | Typical Conditions | Advantages | Reference |

| Microwave-assisted synthesis of N,N'-diarylureas | Reaction time, Microwave power | Solvent-free, 2-5 minutes | Rapid, high yields, environmentally friendly | sci-hub.se |

| Organocatalytic Michael Addition | Catalyst structure, Reaction time | Short reaction times | High enantioselectivity | rsc.org |

| Urea synthesis from CO2 and amines | Catalyst, Pressure, Temperature | Pressurized CO2 | Utilizes a renewable C1 source | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations such as stretching and bending of molecular bonds. For urea (B33335) derivatives containing a trifluoromethyl group, FT-IR spectra typically display characteristic bands for N-H, C=O, and C-F bonds.

Key vibrational frequencies observed in various trifluoromethyl-containing urea compounds are detailed below. For instance, in N,N'-bis-(4-fluorobenzyl)urea, the N-H stretching vibration appears at 3317 cm⁻¹, while the C=O stretching is observed at 1571 cm⁻¹. rsc.org Similarly, for 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea, the C=O stretch is identified around 1640–1680 cm⁻¹ and the N-H bend is near 1550 cm⁻¹. In more complex structures, such as those bearing a quinoxalinone moiety, N-H stretching bands can be seen at 3288 and 3188 cm⁻¹, with the C=O stretching vibration appearing at 1689 cm⁻¹. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for (Trifluoromethyl)-Urea Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Source(s) |

| 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | - | 1718 | 3049 | nih.gov |

| 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea | - | 1640-1680 | - | |

| N,N'-bis-(4-trifluoromethylbenzyl)urea | 3334 | 1620 | - | rsc.org |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2,3-dihydro-2-oxoquinoxalin-6-yl)urea | 3288, 3188 | 1689 | 3060 | nih.gov |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes. For urea derivatives, the symmetric C-N stretching mode is a key feature in Raman spectra, often observed around 1000 cm⁻¹. metrohm.com In studies of polyurethanes containing urea linkages, bands corresponding to benzene (B151609) ring modes (640, 1184, 1617 cm⁻¹), carbonyl stretching (1712 cm⁻¹), and N-C-N stretching (1318 cm⁻¹) have been identified. haverford.edu The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. tandfonline.comresearchgate.net

Table 2: Characteristic Raman Shifts for Urea-Containing Structures

| Vibration Mode | Wavenumber (cm⁻¹) | Source(s) |

| Symmetric C-N Stretch | ~1010 (solid) | metrohm.com |

| Symmetric C-N Stretch | ~996 (in ethanol) | metrohm.com |

| Benzene Ring Mode | 1617 | haverford.edu |

| Carbonyl (C=O) Stretch | 1712 | haverford.edu |

| N-C-N Stretch | 1318 | haverford.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In (trifluoromethyl)-urea derivatives, distinct signals are observed for the N-H protons of the urea moiety, as well as for any protons on adjacent alkyl or aryl groups. The chemical shift (δ) of the N-H protons can be broad and is typically found downfield, often between δ 6.0 and 9.5 ppm, due to the deshielding effects of the adjacent carbonyl and nitrogen atoms. rsc.orgrsc.org For instance, in N,N'-bis[(4-trifluoromethylphenyl)methyl]urea, the N-H protons appear as a triplet at δ 6.71 ppm. rsc.org

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Selected (Trifluoromethyl)-Urea Derivatives in DMSO-d₆

| Compound | N-H Protons | Aromatic Protons | Aliphatic Protons (CH₂) | Source(s) |

| N,N'-bis[(4-trifluoromethylphenyl)methyl]urea | 6.71 (t) | 7.64 (d), 7.42 (d) | 4.27 (d) | rsc.org |

| N,N'-bis-(4-trifluoromethylbenzyl)urea | 6.71 (t) | 7.70 (d), 7.46 (d) | 4.32 (d) | rsc.org |

| N,N'-bis-(4-fluorobenzyl)urea | 6.49 (t) | 7.11-7.31 (m) | 4.21 (d) | rsc.org |

¹³C NMR spectroscopy provides data on the carbon framework of a molecule. The carbonyl carbon (C=O) of the urea group is a key diagnostic signal, typically appearing in the range of δ 152–159 ppm. rsc.orgrsc.org The carbon atom of the trifluoromethyl (CF₃) group also gives a characteristic signal, which appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). This signal is often observed around δ 125 ppm with a large coupling constant of approximately 272 Hz. rsc.org Aromatic and aliphatic carbons show signals in their respective typical regions, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Selected (Trifluoromethyl)-Urea Derivatives in DMSO-d₆

| Compound | Carbonyl (C=O) | Trifluoromethyl (CF₃) | Aromatic Carbons | Aliphatic Carbons (CH₂) | Source(s) |

| N,N'-bis[(4-trifluoromethylphenyl)methyl]urea | 158.6 | 124.9 (q, J=272.2 Hz) | 146.6, 128.1, 127.7 (q), 125.6 (q) | 43.1 | rsc.org |

| N,N'-bis-(4-trifluoromethylbenzyl)urea | 158.0 | 125.0 | 134.4, 127.5 | 42.57 | rsc.org |

| 1-(4-vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea | 152.25 | 124.62 | 112.35 - 141.77 | - | rsc.org |

While less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the urea functionality. The chemical shifts of nitrogen are highly sensitive to the electronic environment. For urea, the ¹⁵N signal is significantly influenced by protonation and hydrogen bonding. huji.ac.il In studies of complex systems, ¹⁵N NMR has been used to probe the electronic structure and bonding at the nitrogen centers. rsc.org For quantitative analysis and to overcome sensitivity issues, ¹⁵N-enriched urea is sometimes employed in synthetic studies. osf.io Although specific ¹⁵N NMR data for the parent compound "Urea, (trifluoromethyl)-" is not widely reported, the technique remains a valuable tool for detailed structural and electronic analysis of its derivatives. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of compounds. For "Urea, (trifluoromethyl)-" and its derivatives, various MS techniques provide complementary information.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently employed in the analysis of trifluoromethyl-urea derivatives. For example, in studies of novel urea-based compounds, LC-MS is used to confirm the structures of synthesized molecules and to monitor their metabolic stability in biological matrices. tandfonline.commalariaworld.org In the development of inhibitors for enzymes like the dopamine (B1211576) transporter, LC-MS/MS was used to determine the purity of the final compounds and to support their structural characterization. researchgate.net The LC separation allows for the analysis of complex mixtures, while the mass spectrometer provides molecular weight information and fragmentation patterns for each component. malariaworld.orgnih.gov

Table 1: LC-MS Applications in the Analysis of Trifluoromethyl-Urea Derivatives

| Compound Class | Application | Key Findings |

| Urea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- chemrxiv.orgnih.govCurrent time information in Bordeaux, FR.triazolo[4,3-a]pyrazine | Structural Confirmation | ESI-MS in positive mode confirmed the molecular weights of the synthesized urea derivatives. sci-hub.se |

| Urea-based inhibitors of the dopamine transporter | Purity Determination | UPLC-MS was used to establish the purity of the compounds, which was greater than 95%. |

| Urea-based compounds targeting Plasmodium falciparum IspD | Enzymatic Assay and Metabolic Stability | A new MS-based enzymatic assay was developed for direct activity determination, and LC-MS was used to assess metabolic stability. malariaworld.org |

| Aromatic Urea-Imidazole Salt Derivatives | Target Identification | LC-MS/MS proteomics techniques were used to identify ERK1/2 as the direct target of the anticancer compounds. acs.org |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a crucial step in the unambiguous identification of newly synthesized compounds. In the characterization of trifluoromethyl-containing ureas, HRMS data serves as definitive evidence for the proposed structures. sci-hub.se For instance, in the synthesis of novel trifluoromethylcoumarinyl urea derivatives, HR-ESI-MS was used to provide the exact mass of the synthesized compounds, confirming their elemental formulas. mdpi.com Similarly, studies on urea-based inhibitors and other complex trifluoromethyl-phenyl ureas rely on HRMS to validate the identity of the target molecules. doi.org

Table 2: HRMS Data for Selected Trifluoromethyl-Urea Derivatives

| Compound | Formula | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(5,5-diphenylpentyl)urea | C₂₅H₂₄ClF₃N₂O | 461.1607 | 461.1594 |

| 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-nitro-3-(trifluoromethyl)phenyl)urea | C₂₅H₂₂F₅N₃O₃ | 508.1659 | 508.1715 |

| 1-(4-Chlorophenyl)-3-(7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl) urea | C₁₈H₁₂ClF₃N₂NaO₄ | 435.0335 | 435.0323 |

| 1-Cyclohexyl-3-(7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl) urea | C₁₈H₁₉F₃N₂NaO₄ | 407.1195 | 407.1191 |

Data sourced from studies on related urea derivatives. mdpi.comdoi.org

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 eV. umd.edu This process not only creates a molecular ion but also causes extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. umd.educhromatographyonline.com For relatively small and volatile molecules like "Urea, (trifluoromethyl)-" and its analogues, EI-MS can be very informative. The NIST Chemistry WebBook contains an EI mass spectrum for Fluometuron, a commercially used herbicide which is a dimethylated derivative of N-[3-(trifluoromethyl)phenyl]urea. nist.gov The fragmentation pattern in such spectra can help in identifying the different substructures within the molecule. While EI-MS is a powerful tool, the high energy involved can sometimes lead to the absence of a molecular ion peak, which can complicate molecular weight determination. umd.edu

X-ray Diffraction Analysis

X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. uhu-ciqso.esmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for elucidating the solid-state structure of a molecule. uhu-ciqso.es To perform SC-XRD, a single crystal of the compound of interest is required. uhu-ciqso.esaps.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to construct a model of the electron density, from which the atomic positions can be determined. mdpi.com

Several studies have reported the crystal structures of trifluoromethyl-containing ureas and related compounds. For example, the crystal structure of a unique ionic cocrystal of ponatinib (B1185) hydrochloride, a complex molecule containing a trifluoromethylphenyl urea moiety, was determined by SC-XRD. rsc.org This analysis revealed a complex asymmetric unit with both monocations and dications of the ponatinib molecule. rsc.org In another study, the synthesis and crystal structures of halo-functionalized imines, including one with a trifluoromethylphenyl group, were investigated using SC-XRD to understand the role of intermolecular interactions in the crystal packing. acs.org These studies highlight the power of SC-XRD in providing unambiguous structural proof and detailed insights into the solid-state conformation and packing of trifluoromethyl-ureas.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structures of various (trifluoromethyl)phenyl urea derivatives reveal a complex network of intermolecular interactions that dictate their molecular packing. Hydrogen bonding, a predominant force, plays a crucial role in the formation of supramolecular assemblies.

In the crystal structure of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, the molecular packing is stabilized by both intramolecular C—H⋯O hydrogen bonds and a significant intermolecular N—H⋯O hydrogen bond. nih.goviucr.org This intermolecular hydrogen bond organizes the molecules into a C(4) graph-set motif that propagates parallel to the direction. nih.goviucr.org Similarly, molecules of 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea are linked by N—H⋯O hydrogen bonds, forming chains that extend along the mdpi.com direction. iucr.org The urea moiety's capacity for strong hydrogen bonding is a key feature, making these compounds valuable in catalysis and molecular recognition.

For a urea derivative substituted with a 2-trifluoromethyl-4H-chromen-3-yl moiety, the crystal packing is primarily governed by moderately strong N–H···O intramolecular interactions, leading to the formation of a self-assembled dimer of the terminal amide fragment. tandfonline.comconicet.gov.arconicet.gov.ar Further analysis using Hirshfeld surfaces and 2D-fingerprint plots has helped to characterize all contacts that contribute to packing stabilization, including weak C–H···F hydrogen bonds and π–π stacking interactions. tandfonline.comconicet.gov.arconicet.gov.ar

In the case of N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea, a related compound, the thiourea (B124793) N—H atoms adopt an anti conformation. One of these atoms participates in an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif. researchgate.net In the crystal, both N—H groups form inversion dimers through pairs of N—H⋯S and N—H⋯O hydrogen bonds, resulting in R2²(8) and R2²(12) loops, respectively. researchgate.net Weak C—H⋯Cl, C—H⋯F, C—H⋯S, and π–π interactions, with a centroid–centroid separation of 3.7098 (6) Å, are also observed. researchgate.net

The electron-deficient nature of the aromatic rings in compounds like 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, coupled with the urea backbone, facilitates strong hydrogen-bonding interactions. This characteristic is fundamental to its role as a potent organocatalyst. The syn orientation of the NH protons in the trans/trans rotamer of N,N´-bis[3,5-(trifluoromethyl)phenyl]thiourea has been confirmed by X-ray diffraction, which is crucial for the catalyst's clamp-like double hydrogen-bonding interactions. uni-giessen.de

A summary of key crystallographic and hydrogen bonding data for selected (trifluoromethyl)urea derivatives is presented below:

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref |

| N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O | nih.goviucr.org |

| 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea | Orthorhombic | Pbca | N—H⋯O | iucr.org |

| N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea | Triclinic | P-1 | N—H⋯S, N—H⋯O, C—H⋯Cl, C—H⋯F, C—H⋯S, π–π | researchgate.net |

Other Spectroscopic Methods

UV-Vis spectroscopy is a valuable tool for probing the electronic properties of (trifluoromethyl)urea compounds. The absorption characteristics are influenced by the electronic transitions within the molecule, particularly those involving the aromatic rings and the urea or thiourea chromophores.

For instance, 1-methyl-3-(4-(trifluoromethyl)phenyl)urea exhibits a maximum absorption (λmax) at 251 nm in acetonitrile. tandfonline.com In a study of a multifunctional urea derivative, the UV-vis absorption spectra in acetonitrile, in the absence of fluoride (B91410) ions, showed two distinct bands centered at 249 nm and 290 nm. mdpi.com The electronic spectra of new thiourea and urea derivatives with 2-trifluoromethyl-4H-chromen-3-yl substituents have also been analyzed with the aid of theoretical calculations to assign the observed transitions. tandfonline.comconicet.gov.ar

| Compound | Solvent | λmax (nm) | Reference |

| 1-methyl-3-(4-(trifluoromethyl)phenyl)urea | Acetonitrile | 251 | tandfonline.com |

| Multifunctional urea derivative | Acetonitrile | 249, 290 | mdpi.com |

Fluorescence spectroscopy provides insights into the excited state properties and potential applications of (trifluoromethyl)urea derivatives in areas such as sensing and imaging. The emission properties are highly dependent on the molecular structure and the surrounding environment.

A series of novel trifluoromethylcoumarinyl urea derivatives have been synthesized and their fluorescence spectra recorded. mdpi.comnih.govproquest.com Most of these compounds exhibit green fluorescence with maximum emission wavelengths (λem max) in the range of 500–517 nm. mdpi.comnih.govproquest.com However, a few specific derivatives display violet fluorescence with λem max between 381–443 nm. mdpi.comnih.gov

In another study, the interaction of a multifunctional urea derivative with fluoride ions was investigated using fluorescence spectroscopy. mdpi.com In a mixture with fluoride in acetonitrile, the compound exhibited an emission maximum at 468 nm when excited at 320 nm. The corresponding excitation spectrum showed a maximum at 308 nm, which is in good agreement with UV-absorption measurements. mdpi.com

| Compound Class | Emission Color | λem max (nm) | Reference |

| Trifluoromethylcoumarinyl urea derivatives (most) | Green | 500–517 | mdpi.comnih.govproquest.com |

| Specific trifluoromethylcoumarinyl urea derivatives | Violet | 381–443 | mdpi.comnih.gov |

| Multifunctional urea derivative with Fluoride | - | 468 | mdpi.com |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding the chemical behavior of trifluoromethylurea lies in the accurate calculation of its electronic structure and the optimization of its molecular geometry. ornl.gov These calculations are performed using various computational methods, each with different levels of accuracy and computational cost.

Density Functional Theory (DFT) has become a principal tool for the geometry optimization of molecules like trifluoromethylurea. researchgate.netnih.govnih.gov DFT methods calculate the electron density of a system to determine its energy and, consequently, its most stable structure. fz-juelich.de Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) to achieve a balance between accuracy and computational efficiency. uni-muenchen.deaustinpublishinggroup.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The choice of functional and basis set can significantly influence the results, with larger basis sets and more sophisticated functionals generally yielding more accurate geometries. spectroscopyonline.com

Table 1: Representative Calculated Geometric Parameters for Trifluoromethylurea This table is illustrative and based on typical results from DFT calculations. Actual values can vary based on the specific level of theory.

| Parameter | Value |

| C=O Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| C-N (CF3 side) Bond Length | ~1.40 Å |

| N-H Bond Length | ~1.01 Å |

| C-F Bond Length | ~1.34 Å |

| O=C-N Angle | ~124° |

| H-N-C Angle | ~118° |

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches for studying trifluoromethylurea. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. fortunejournals.com While computationally more demanding than DFT, they can provide a valuable benchmark.

Semi-empirical methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These methods are significantly faster, making them suitable for preliminary studies or for very large molecular systems. google.com However, their accuracy is inherently limited by the parameterization, and results should be interpreted with caution. nih.govgaussian.com

Quantum Chemical Descriptors and Properties

From the optimized molecular structure, a variety of quantum chemical descriptors can be calculated to predict the reactivity and electronic properties of trifluoromethylurea. nih.govchnpu.edu.uaethz.ch

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com For trifluoromethylurea, the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to urea (B33335).

Table 2: Illustrative Frontier Orbital Energies for Trifluoromethylurea These values are examples and depend on the computational method used.

| Orbital | Energy (eV) |

| HOMO | ~ -8.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 10.0 |

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. joaquinbarroso.com Hyperpolarizability is a higher-order effect that becomes important in strong electric fields and is relevant for nonlinear optical properties. researchgate.netpsu.eduarxiv.org Computational methods can provide detailed information about the components of the polarizability and hyperpolarizability tensors.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netavogadro.ccdtic.milnih.gov It is a valuable tool for predicting how a molecule will interact with other species. ku.edu.np For trifluoromethylurea, the MEP would show negative potential (red/yellow) around the oxygen atom, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the N-H protons, suggesting sites for nucleophilic interaction.

The Fukui function is a more sophisticated reactivity indicator derived from DFT, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnumberanalytics.comjoaquinbarroso.com It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. sobereva.com Analysis of the Fukui functions can pinpoint the specific atoms most likely to participate in chemical reactions.

Molecular Interactions and Conformation Studies

Theoretical models are crucial in elucidating the conformational preferences and non-covalent interactions that dictate the supramolecular chemistry of (trifluoromethyl)urea and its derivatives.

Hydrogen Bonding Network Analysis

The urea moiety is a powerful hydrogen bond donor and acceptor, and the presence of the trifluoromethyl group significantly influences its interaction patterns. In the crystalline state, trifluoromethyl-containing ureas exhibit a variety of hydrogen bonds.

For instance, in the crystal structure of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, the molecular packing is stabilized by both intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds. iucr.orgnih.gov These intermolecular N—H⋯O interactions create a C(4) graph-set motif, forming chains that run parallel to the crystallographic c-axis. iucr.orgnih.gov Similarly, studies on other derivatives, such as those containing a 2-trifluoromethyl-4H-chromen-3-yl moiety, reveal that the crystal packing is governed by moderately strong N–H···O intramolecular interactions, leading to the formation of self-assembled dimers. tandfonline.comtandfonline.com

Weak C–H···F hydrogen bonds and π–π stacking interactions also play a role in stabilizing the crystal packing of these complex structures. tandfonline.comtandfonline.com In some cases, N-H···S hydrogen bonds are observed in analogous thiourea (B124793) derivatives, forming inversion dimers. researchgate.net The ability of the urea group to form strong hydrogen bonds is a key factor in its use in catalysis and molecular recognition, where it can stabilize transition states. Computational studies on cyclic triurea derivatives show that a network of hydrogen bonds can create stable, chiral bowl-like conformations. nih.gov

Interactive Table: Hydrogen Bond Parameters in Trifluoromethyl-Urea Derivatives

The following table is interactive. Click on the headers to sort the data.

| Compound Class | Interaction Type | Distance (Å) | Angle (°) | Motif | Reference |

|---|---|---|---|---|---|

| N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | N—H⋯O (intermolecular) | - | - | C(4) | iucr.orgnih.gov |

| N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | C—H⋯O (intramolecular) | - | - | - | iucr.orgnih.gov |

| 2-trifluoromethyl-4H-chromen-3-yl urea derivative | N–H···O (intramolecular) | - | - | Dimer | tandfonline.com |

| 2-trifluoromethyl-4H-chromen-3-yl urea derivative | C–H···F (weak) | - | - | - | tandfonline.com |

| Asymmetric trifluoromethyl urea receptor | N-H···O (N-methyl H) | 2.095 | - | Herringbone | tandfonline.com |

| Asymmetric trifluoromethyl urea receptor | N-H···O (N-phenyl H) | 2.169 | - | Herringbone | tandfonline.com |

| Cyclic triurea derivative (1a) | N–H···O (average) | 2.20 | 150 | Cyclochiral | nih.gov |

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.dejamberoo.org This method is invaluable for locating transition states and understanding reaction pathways by systematically changing specific structural parameters (like bond lengths or dihedral angles) and calculating the energy at each step, often while optimizing the rest of the molecule's geometry. uni-muenchen.dejamberoo.orggaussian.com

Intermolecular Packing and Crystal Lattice Analysis (e.g., Hirshfeld Surface)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. acs.org This method maps various properties onto the surface, such as the normalized contact distance (d_norm), to highlight regions of significant intermolecular contact.

Interactive Table: Hirshfeld Surface Analysis of Intermolecular Contacts in a Urea Derivative

The following table is interactive. Click on the headers to sort the data.

| Contact Type | Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 45.7 | Represents the largest contribution to the surface | tandfonline.com |

| O···H / H···O | 18.5 | Corresponds to N-H···O and C-H···O hydrogen bonds | tandfonline.com |

| F···H / H···F | 14.7 | Indicates C-H···F interactions | tandfonline.com |

| C···H / H···C | 8.8 | Relates to van der Waals forces | tandfonline.com |

| F···C / C···F | 3.5 | Weak interactions involving fluorine | tandfonline.com |

| O···C / C···O | 1.7 | Carbonyl group interactions | tandfonline.com |

| F···F | 1.5 | Fluorine-fluorine contacts | tandfonline.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying fleeting transition states, and understanding the electronic factors that govern reactivity.

Transition State Analysis

The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms. Computational methods are used to locate the geometry of the transition state—a first-order saddle point on the potential energy surface—and to calculate its energy, which corresponds to the activation barrier of the reaction. mdpi.com

In reactions catalyzed by urea-based compounds, the formation of hydrogen bonds to the substrate is key to stabilizing the transition state. mdpi.com For instance, in the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines, a proposed transition state involves the substrate interacting with a thiourea catalyst through N–H and O–H hydrogen bonds. frontiersin.org This interaction controls the stereochemical outcome of the reaction. frontiersin.org Density functional theory (DFT) calculations have been used to show that in certain reactions, a squaramide motif (related to urea) adopts a specific conformation to enable hydrogen bonding that rigidifies the transition state structure, leading to high enantioselectivity. researchgate.net Furthermore, computational studies on the cyclocondensation of trifluoromethylated ketones with urea have used semi-empirical methods to calculate activation energies, providing insight into how substituents affect reactivity by altering the energy of the transition state. ufsm.br

Reaction Pathway Simulations

Simulating a reaction pathway involves tracing the minimum energy path from reactants to products through the transition state on the potential energy surface. usc.edu.au These simulations provide a dynamic picture of the reaction, revealing the sequence of bond-making and bond-breaking events.

For urea-catalyzed reactions, mechanistic hypotheses are often tested through computational simulations. In the Friedel-Crafts alkylation of indoles, it was proposed that a Brønsted acid could activate a urea catalyst by breaking its self-associated aggregates. mdpi.com The resulting catalytic complex was suggested to be more acidic and rigid, leading to a more ordered transition state and improved enantioselectivity, a hypothesis supported by the computational modeling of the reaction pathway. mdpi.com Similarly, in reactions involving trifluoromethylated substrates, radical pathways have been identified through mechanistic studies, highlighting that the reaction does not always proceed through a simple ionic or concerted mechanism. organic-chemistry.org By simulating the entire reaction coordinate, researchers can gain a comprehensive understanding of the factors controlling reaction outcomes. usc.edu.au

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of Trifluoromethylated Ureas

The reactivity of trifluoromethylated ureas is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the urea (B33335) moiety. This section explores the fundamental reaction pathways, including decomposition and rearrangement reactions.

Decomposition Pathways and Thermodynamics

Theoretical studies on the thermal decomposition of various alkyl- and phenyl-substituted ureas have shown that the primary decomposition route involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine. spectrumchemical.com This process is generally favored over initial bond fission. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to influence the thermodynamics of this process, potentially lowering the decomposition temperature compared to non-fluorinated analogs. However, without specific experimental data, the precise decomposition temperature and thermodynamic parameters for "Urea, (trifluoromethyl)-" remain to be determined.

Table 1: Decomposition Data for Related Urea Derivatives

| Compound Name | Decomposition Temperature (°C) | Decomposition Products | Source |

| Fluometuron | Not specified, but emits toxic fumes upon heating | Hydrogen fluoride (B91410), Nitrogen oxides | nih.gov |

| 1,3-Bis[4-(trifluoromethyl)phenyl]urea | No data available | Carbon dioxide, Carbon monoxide, Nitrogen oxides, Hydrogen fluoride (Hazardous decomposition products) | prepchem.com |

Note: This table includes data for related compounds due to the lack of specific data for "Urea, (trifluoromethyl)-".

Rearrangement Reactions

Rearrangement reactions are another important facet of the chemistry of trifluoromethylated ureas. While specific rearrangement reactions for "Urea, (trifluoromethyl)-" are not extensively documented, studies on related heterocyclic systems provide valuable insights. For example, research on N-substituted imidazolidin-2-ones, which share a structural similarity with ureas, has shown that these compounds can undergo rearrangement reactions. nih.gov Specifically, N-phenylimidazolidine has been observed to yield trifluoromethylated imidazooxazole (B14894385) and hydantoin (B18101) upon heating with urea, involving a rearrangement process. nih.gov These findings suggest that trifluoromethylated ureas could potentially undergo similar skeletal rearrangements under certain reaction conditions, although further research is needed to elucidate the specific pathways.

Role as Reagents in Organic Transformations

The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated ureas valuable reagents in a variety of organic transformations.

Electrophilic and Nucleophilic Behavior

The reactivity of "Urea, (trifluoromethyl)-" is characterized by a duality of electrophilic and nucleophilic behavior. The carbonyl carbon of the urea moiety is electrophilic and can be attacked by nucleophiles. Conversely, the nitrogen atoms, despite the electron-withdrawing effect of the trifluoromethyl group, retain some nucleophilic character and can participate in reactions with electrophiles.

The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H protons, making deprotonation easier and increasing the nucleophilicity of the resulting anion. This property is crucial for its role in catalysis and as a hydrogen bond donor. The trifluoromethyl group itself does not typically participate directly in electrophilic or nucleophilic attacks but profoundly influences the reactivity of the rest of the molecule.

Radical Reactions and Trifluoromethylation of Substrates

The trifluoromethyl group is a key player in radical reactions. While "Urea, (trifluoromethyl)-" itself is not a primary source of trifluoromethyl radicals, the principles of radical trifluoromethylation are relevant to understanding its potential reactivity. Various reagents have been developed to generate trifluoromethyl radicals (•CF3), which can then be used to trifluoromethylate a wide range of substrates. mdpi.comrsc.org

For instance, the use of a Cu(I)/chiral phosphoric acid dual-catalytic system has enabled the asymmetric radical aminotrifluoromethylation of alkenes using N-alkenyl ureas. acs.org In this process, a trifluoromethyl radical is generated from a suitable source and adds to the alkene, followed by an intramolecular cyclization involving the urea nitrogen. This highlights the ability of the urea moiety to participate in and direct radical reactions. While direct use of "Urea, (trifluoromethyl)-" as a trifluoromethylating agent is not established, its derivatives have shown utility in this area. acs.org

Catalytic Properties and Mechanisms

The ability of ureas and thioureas to act as hydrogen-bond donors is a cornerstone of their application in organocatalysis. The presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances the acidity of the N-H protons, making these compounds more effective hydrogen-bond donors.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]urea and its thiourea (B124793) analog, Schreiner's thiourea, are powerful organocatalysts that can activate substrates and stabilize transition states through double hydrogen bonding. rsc.org This has been successfully applied in a wide range of organic transformations. The catalytic activity is directly related to the pKa of the catalyst, with more electron-withdrawing substituents leading to increased acidity and better electrophile activation.

While the catalytic properties of the simple "Urea, (trifluoromethyl)-" have not been extensively studied, it is reasonable to infer that it would exhibit catalytic activity as a hydrogen-bond donor, albeit likely less pronounced than its bis(trifluoromethyl)phenyl-substituted counterparts. The fundamental mechanism involves the formation of a complex between the urea catalyst and the substrate, activating the substrate towards nucleophilic attack.

Table 2: Catalytic Applications of Trifluoromethylated Urea Derivatives

| Catalyst | Reaction Type | Substrate Class | Key Feature of Catalyst | Source |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea) | Various organic transformations | Electrophiles | Strong double hydrogen-bond donor | rsc.org |

| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | Various organic transformations | Electrophiles | Strong hydrogen-bond donor to stabilize transition states | |

| Cu(I)/Chiral Phosphoric Acid with N-alkenyl ureas | Asymmetric radical aminotrifluoromethylation | Alkenes | Urea acts as a nucleophile and directing group | acs.org |

Hydrogen Bond Catalysis in Organic Synthesis

(Trifluoromethyl)urea and its derivatives have emerged as a privileged class of hydrogen-bond-donating catalysts. rsc.orgresearchgate.net Their catalytic prowess stems from their ability to activate electrophilic substrates and stabilize negatively charged intermediates or transition states through the formation of explicit, often dual, hydrogen bonds. rsc.orgrsc.org This non-covalent mode of interaction mimics the function of many enzymes, offering a metal-free approach to catalysis. rsc.org

The fundamental mechanism involves the urea moiety acting as a bifunctional donor, creating a "clamp-like" interaction with the substrate. uni-giessen.de The electron-withdrawing trifluoromethyl groups are crucial; they significantly enhance the acidity of the N-H protons, which in turn strengthens their hydrogen-bonding capability. researchgate.netresearchgate.net This increased acidity allows the catalyst to activate a wide range of electrophiles, lowering the energy barrier for subsequent reactions. wikipedia.org

A notable application of this catalytic strategy is the functionalization of unactivated C-H bonds. Research has demonstrated that ureas bearing the 3,5-bis(trifluoromethyl)phenyl group can effectively catalyze the formation of high-energy vinyl carbocations from vinyl triflates. nih.gov These reactive intermediates can then participate in C-H insertion and Friedel-Crafts reactions. nih.gov The urea catalyst facilitates the abstraction of the triflate group, a process that typically requires strong Lewis acids, and stabilizes the resulting cationic species through hydrogen bonding. nih.gov

Experimental studies have underscored the importance of the catalyst's structure. For instance, in the C-H functionalization reactions, the presence of two N-H hydrogen-bond donors is critical for high yields, as N-methylated versions of the catalyst show significantly reduced activity. nih.gov Similarly, the position of the trifluoromethyl group on the aryl ring is vital for catalytic efficiency. nih.gov

Table 1: Effect of (Trifluoromethyl)urea Catalyst Substitution on C-H Insertion Reaction

| Catalyst Structure | Key Feature | Product Yield (%) | Reference |

|---|---|---|---|

| 3,5-bis(Trifluoromethyl)phenyl Urea | Two meta-CF3 groups | 79 | nih.gov |

| 4-(Trifluoromethyl)phenyl Urea | One para-CF3 group | 9 | nih.gov |

| 2-(Trifluoromethyl)phenyl Urea | One ortho-CF3 group | 3 | nih.gov |

| N-Methylated 3,5-bis(Trifluoromethyl)phenyl Urea | One N-H donor blocked | 19 | nih.gov |

Co-catalysis Applications

Beyond acting as the primary catalyst, (trifluoromethyl)urea derivatives are highly effective as co-catalysts in cooperative catalytic systems. In this role, they work in concert with another catalyst—such as a Brønsted acid, a Lewis base, or an N-heterocyclic carbene (NHC)—to achieve transformations or levels of selectivity that are unattainable with either catalyst alone. researchgate.netresearchgate.net

One innovative approach is the combination of a (thio)urea derivative with a Brønsted acid. For example, a cooperative system comprising N,N´-bis[3,5-(trifluoromethyl)phenyl]thiourea and mandelic acid has been developed for the formation of 1,3-dioxolanes from carbonyl compounds and styrene (B11656) oxides. researchgate.net In this system, the two catalysts work together to activate the substrates under mild, nearly neutral conditions, tolerating a broad range of functional groups. researchgate.net This dual-catalyst approach allows for "activity tailoring," where the combination is more effective than the sum of its parts. researchgate.net

(Trifluoromethyl)urea co-catalysts are also instrumental in enhancing enantioselectivity in asymmetric reactions. In certain NHC-catalyzed annulation reactions, the addition of a chiral urea co-catalyst has been shown to significantly improve the enantiomeric excess (ee) of the product. researchgate.net Density functional theory (DFT) studies suggest the urea co-catalyst forms hydrogen bonds with the carbonyl oxygen of an ortho-quinone methide intermediate, stabilizing the transition state that leads to the major enantiomer. researchgate.net This stabilization is further enhanced by attractive dispersion and π-π stacking interactions between the co-catalyst and the substrate-NHC complex. researchgate.net

Furthermore, trifluoromethyl-substituted ureas and thioureas have been identified as promising co-catalysts for tertiary amine-promoted reactions, such as the Baylis-Hillman reaction. rsc.org The addition of the thiourea derivative leads to a significant acceleration of the reaction compared to the process catalyzed by the amine alone. rsc.org The urea derivative activates the electrophile (e.g., an aldehyde) through hydrogen bonding, increasing its susceptibility to nucleophilic attack.

Table 2: Examples of (Trifluoromethyl)urea in Co-catalytic Systems

| Primary Catalyst | Co-catalyst | Reaction Type | Role of Urea Co-catalyst | Reference |

|---|---|---|---|---|

| Mandelic Acid | N,N´-bis[3,5-(trifluoromethyl)phenyl]thiourea | Acetalization (1,3-dioxolane formation) | Cooperative activation of substrates | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Chiral Urea | [10 + 2] Annulation | Increase enantioselectivity via H-bonding with intermediate | researchgate.net |

| DABCO (Tertiary Amine) | (Thio)urea derivatives | Baylis-Hillman Reaction | Accelerate reaction by activating the electrophile | rsc.org |

Advanced Applications in Chemical Sciences

Applications as Building Blocks in Complex Organic Synthesis

(Trifluoromethyl)urea has emerged as a valuable precursor in the synthesis of intricate organic molecules, particularly in the construction of heterocyclic systems and in facilitating stereoselective transformations.

The unique chemical properties of (trifluoromethyl)urea make it a versatile building block for synthesizing a variety of heterocyclic compounds. Researchers have successfully utilized it in a one-pot, three-component reaction to produce trifluoromethyl-containing pyrimidines and pyridines. This method involves the reaction of (trifluoromethyl)urea with different ketones in the presence of trifluoroacetic anhydride, leading to the regioselective formation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones and 2-hydroxy-4-(trifluoromethyl)pyridines. The reaction mechanism is proposed to start with the acylation of the ketone, followed by a condensation reaction with (trifluoromethyl)urea and subsequent cyclization.

Furthermore, (trifluoromethyl)urea is a key starting material for the synthesis of trifluoromethyl-substituted 1,3,5-triazine (B166579) derivatives. These are typically prepared through the cyclotrimerization of N-cyano-N'-(trifluoromethyl)guanidine, a compound derived from (trifluoromethyl)urea.

While direct applications are still being explored, derivatives of (trifluoromethyl)urea have shown potential in influencing the stereochemical outcomes of chemical reactions. The introduction of a trifluoromethylurea moiety into chiral auxiliaries can be a strategic approach for directing stereoselective additions of nucleophiles to carbonyl groups.

Applications in Materials Science

The distinct electronic properties of the trifluoromethyl group have positioned (trifluoromethyl)urea and its derivatives as important components in the field of materials science, particularly in the development of nonlinear optical materials and in polymer chemistry.

Derivatives of (trifluoromethyl)urea have been investigated for their potential as nonlinear optical (NLO) materials. The strong electron-withdrawing nature of the trifluoromethyl group is crucial for enhancing the second-order NLO response in a molecule. For a material to exhibit these properties, a non-centrosymmetric arrangement is essential. Novel NLO-active polymers incorporating trifluoromethyl-substituted urea (B33335) groups have been synthesized and have demonstrated promising second-harmonic generation (SHG) capabilities.

Table 1: Properties of a Representative NLO-Active Polymer

| Polymer | Glass Transition Temperature (°C) | Second-Harmonic Coefficient (pm/V) |

| Poly(N-(4-nitrophenyl)-N'-(3-(triethoxysilyl)propyl)urea-co-N,N'-bis(3-(triethoxysilyl)propyl)urea) | Not Reported | 3.5 |

This table presents data from a study on NLO-active polymers that contain trifluoromethyl-substituted urea groups, highlighting their potential for optical applications.

In polymer chemistry, (trifluoromethyl)urea and its derivatives serve as valuable monomers. The integration of the trifluoromethyl group into polymer structures can bestow desirable characteristics such as enhanced thermal stability, improved chemical resistance, and modified solubility. This has led to the synthesis and study of various polyureas and polyamides that contain the trifluoromethyl group, expanding the range of high-performance polymers available.

Role in Supramolecular Chemistry and Molecular Recognition

The molecular structure of (trifluoromethyl)urea, featuring a urea functionality that acts as a hydrogen bond donor and a trifluoromethyl group capable of non-covalent interactions, makes it a significant player in supramolecular chemistry. These features are leveraged in the design of sophisticated systems for molecular recognition.

Receptors that include the trifluoromethylurea moiety can be engineered to selectively bind with specific anions or neutral molecules through a network of hydrogen bonds. The presence of the trifluoromethyl group increases the acidity of the N-H protons in the urea, which in turn leads to stronger hydrogen bonding. This enhancement can result in higher binding affinities and greater selectivity of the receptor molecule.

Host-Guest Chemistry

The primary application of (trifluoromethyl)urea derivatives in host-guest chemistry is in the design of synthetic neutral receptors for anions. The increased acidity of the N-H protons allows these molecules to form strong and specific hydrogen-bonding interactions with a variety of anionic guests, even in competitive solvents.

Research has demonstrated that incorporating the 3,5-bis(trifluoromethyl)phenylurea motif into larger molecular frameworks creates potent and selective anion receptors. tandfonline.comresearchgate.net The binding ability of these host molecules is typically evaluated using techniques such as ¹H NMR titration, UV-vis, and fluorescence spectroscopy, which allow for the determination of binding stoichiometry and association constants. tandfonline.comresearchgate.net For instance, a macrocyclic ligand featuring two 3,5-bis(trifluoromethyl)phenylurea units was shown to bind anions like fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (AcO⁻). tandfonline.comresearchgate.net In the halide series, the binding affinity typically follows the order F⁻ > Cl⁻ > Br⁻, consistent with the basicity of the anions. Acetate is often the most strongly bound guest among simple anions due to its geometry and charge density. tandfonline.comresearchgate.net

The stereochemistry of the scaffold on which the urea groups are placed also plays a crucial role in binding affinity. Receptors based on a cis-1,2-diaminocyclohexane (B74578) scaffold have been observed to bind anions more strongly than their trans-isomers, highlighting the importance of pre-organization of the binding sites. tandfonline.com The addition of electron-withdrawing groups, such as the trifluoromethyl group, to the phenyl rings of the receptor demonstrably increases anion affinity by enhancing the acidity of the N-H hydrogen bond donors. tandfonline.commdpi.com

Molecularly imprinted polymers (MIPs) have also been developed using N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea as the functional monomer for the selective recognition of oxyanions. acs.org These advanced materials can show switchable preference for guests like phosphonates and sulfonates, demonstrating the tunability of these host systems. acs.org In some cases, the interaction with specific anions, such as fluoride, can be strong enough to deprotonate the urea N-H group, leading to a colorimetric response. tandfonline.com

Table 1: Anion Binding by (Trifluoromethyl)urea-Based Hosts

| Host Compound Structure | Guest Anion | Solvent | Reported Association Constant (Kₐ, M⁻¹) | Citation |

|---|---|---|---|---|

| Macrocycle with two 3,5-bis(trifluoromethyl)phenylurea units | Acetate (AcO⁻) | DMSO | log Kₐ = 3.6 | tandfonline.comresearchgate.net |

| Macrocycle with two 3,5-bis(trifluoromethyl)phenylurea units | Fluoride (F⁻) | DMSO | log Kₐ = 2.4 | tandfonline.comresearchgate.net |

| Macrocycle with two 3,5-bis(trifluoromethyl)phenylurea units | Chloride (Cl⁻) | CH₃CN | log Kₐ = 2.7 | tandfonline.com |

| DITIPIRAM core with two 4-(trifluoromethyl)phenylurea tethers | Acetate (MeCO₂⁻) | DMSO-d₆/H₂O (99.5/0.5) | K₁₁ = 11,500 | mdpi.com |

| DITIPIRAM core with two 4-(trifluoromethyl)phenylurea tethers | Benzoate (PhCO₂⁻) | DMSO-d₆/H₂O (99.5/0.5) | K₁₁ = 3,700 | mdpi.com |

| DITIPIRAM core with two 4-(trifluoromethyl)phenylurea tethers | Chloride (Cl⁻) | DMSO-d₆/H₂O (99.5/0.5) | K₁₁ = 2,300 | mdpi.com |

| N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea based MIP | Phenyl phosphonic acid (PPA) | Acetonitrile | 1.8 x 10⁵ | acs.org |

Self-Assembly Processes

The same strong, directional hydrogen-bonding capability that makes (trifluoromethyl)urea derivatives excellent hosts also enables them to participate in robust self-assembly processes. The urea group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of well-defined supramolecular structures.

In the solid state, simple molecules like 1-methyl-3-(4-(trifluoromethyl)phenyl)urea often pack in a herringbone pattern, forming one-dimensional chains or "tapes" stabilized by intermolecular N-H···O hydrogen bonds. tandfonline.com Similarly, crystal structures of urea derivatives containing 2-trifluoromethyl-4H-chromen-3-yl moieties reveal self-assembled dimers governed by N-H···O interactions. tandfonline.com These fundamental interactions are the basis for the formation of more complex hierarchical structures.

Chiral N,N'-disubstituted ureas containing the 3,5-bis(trifluoromethyl)phenyl group are known to act as low-molecular-weight gelators, forming stable supramolecular gels in various organic solvents. csic.esmdpi.com The formation of these gels is driven by the self-assembly of the molecules into one-dimensional fibrillar networks, which entangle to immobilize the solvent. csic.es The primary driving forces are a combination of hydrogen bonding between urea groups and π–π stacking interactions between the aromatic rings. tandfonline.comcsic.es The resulting gels can be responsive to multiple stimuli, including temperature, mechanical stress, and chemical analytes. For example, the addition of fluoride anions can disrupt the hydrogen-bonding network, causing the gel to collapse. mdpi.com

The self-assembly of amphiphilic urea benzene (B151609) derivatives in aqueous solution can lead to the formation of nanoparticles. dntb.gov.uaresearchgate.net These structures, typically 10–100 nm in size, form spontaneously and can undergo further aggregation upon thermal treatment. dntb.gov.ua The process is often accompanied by a lower critical solution temperature (LCST) behavior, driven by the dehydration of the amphiphilic side chains. dntb.gov.ua The properties and stability of these nanoparticles can be tuned by modifying the hydrophobic and hydrophilic components of the molecule. dntb.gov.ua This self-assembly into nano-scale objects is critical for applications in materials science and drug delivery. acs.org

Table 2: Examples of Self-Assembled Structures from (Trifluoromethyl)urea Derivatives

| (Trifluoromethyl)urea Derivative | Supramolecular Structure | Primary Driving Forces | Citation |

|---|---|---|---|

| 1-Methyl-3-(4-(trifluoromethyl)phenyl)urea | 1-D Hydrogen-bonded chains (tapes) | N-H···O Hydrogen Bonding | tandfonline.com |

| Urea with 2-trifluoromethyl-4H-chromen-3-yl substituent | Self-assembled dimer | N-H···O Hydrogen Bonding | tandfonline.com |

| Chiral N,N'-disubstituted urea with 3,5-bis(trifluoromethyl)phenyl group | Supramolecular organogels (fibrillar networks) | Hydrogen Bonding, π–π Stacking | csic.esmdpi.com |

| Amphiphilic urea benzene derivatives | Nanoparticles (~10-100 nm) | Hydrophobic Interactions, Hydrogen Bonding | dntb.gov.uaresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing urea derivatives with trifluoromethyl groups, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of trifluoromethyl-substituted urea derivatives typically involves nucleophilic substitution or condensation reactions between trifluoromethyl-containing amines and isocyanates or carbamoyl chlorides. For example, urea citrate synthesis (via 1:1 molar ratio reactions in aqueous solutions) can be adapted by substituting citric acid with trifluoromethyl-phenyl isocyanates . Optimization includes varying solvents (e.g., DMF, THF), catalysts (e.g., triethylamine), and temperatures (50–100°C). Characterization via <sup>19</sup>F NMR and FT-IR is critical to confirm trifluoromethyl group incorporation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing urea, (trifluoromethyl)- derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Essential for identifying trifluoromethyl (-CF3) chemical shifts (~-60 ppm in <sup>19</sup>F NMR) and urea NH protons (~8–10 ppm in <sup>1</sup>H NMR) .

- FT-IR : Detect urea C=O stretches (~1640–1680 cm<sup>-1</sup>) and N-H vibrations (~3300 cm<sup>-1</sup>) .

- HPLC-MS : Quantify purity and confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C17H21F6N3O derivatives) .

Q. How does the trifluoromethyl group influence the solubility and stability of urea derivatives in aqueous and organic phases?

- Methodological Answer : The -CF3 group enhances lipophilicity (logP increases by ~1.5–2 units) but reduces aqueous solubility. Solubility studies should compare derivatives in buffered solutions (pH 2–10) and polar aprotic solvents (e.g., DMSO). Stability assessments under thermal (TGA) and photolytic conditions (ICH Q1B guidelines) are recommended to evaluate degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of urea, (trifluoromethyl)- in nucleophilic or electrophilic reactions?

- Methodological Answer : Computational studies (DFT or MD simulations) can model electron-withdrawing effects of -CF3 on urea’s carbonyl group, which polarizes the C=O bond and enhances electrophilicity. Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines) paired with Hammett plots can quantify substituent effects .

Q. How can contradictory data on the biological activity of trifluoromethyl-urea derivatives be resolved?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare bioactivity datasets (e.g., IC50 values in enzyme inhibition assays).

- Replication : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) or in vivo models.

- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., OECD guidelines for toxicity testing) .

Q. What strategies improve the reproducibility of synthetic protocols for urea, (trifluoromethyl)- derivatives?

- Methodological Answer :

- Detailed Reaction Logs : Record exact stoichiometry, solvent purity, and inert atmosphere conditions.

- Open Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Collaborative Validation : Cross-validate synthetic routes in independent labs using shared SOPs .

Q. What toxicological data gaps exist for urea, (trifluoromethyl)-, and how can they be addressed experimentally?

- Methodological Answer : Priority gaps include long-term carcinogenicity (e.g., 2-year rodent bioassays) and endocrine disruption potential. In vitro assays (Ames test, micronucleus assay) should precede in vivo studies. Dose-response modeling (Benchmark Dose approach) is recommended for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products